molecular formula C11H12N2O2 B13681803 Methyl 4,6-Dimethylbenzimidazole-2-carboxylate

Methyl 4,6-Dimethylbenzimidazole-2-carboxylate

Cat. No.: B13681803
M. Wt: 204.22 g/mol
InChI Key: JBZCTYJLNJCKAT-UHFFFAOYSA-N
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Description

Methyl 4,6-Dimethylbenzimidazole-2-carboxylate is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazoles are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties . The compound’s structure consists of a benzimidazole ring substituted with methyl groups at positions 4 and 6, and a carboxylate ester group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,6-Dimethylbenzimidazole-2-carboxylate typically involves the condensation of o-phenylenediamine with this compound under acidic conditions . The reaction is often catalyzed by acids such as hydrochloric acid or sulfuric acid, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of microdroplet synthesis has also been explored, which accelerates the reaction by orders of magnitude compared to traditional bulk methods .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,6-Dimethylbenzimidazole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Methyl 4,6-Dimethylbenzimidazole-2-methanol.

    Substitution: Halogenated derivatives of this compound.

Mechanism of Action

The mechanism of action of Methyl 4,6-Dimethylbenzimidazole-2-carboxylate involves its interaction with various molecular targets. In anticancer applications, it targets specific enzymes and proteins involved in cell proliferation and apoptosis . The compound’s structure allows it to bind to these targets, inhibiting their activity and leading to the death of cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4,6-Dimethylbenzimidazole-2-carboxylate is unique due to its specific substitution pattern, which enhances its biological activity and allows for targeted applications in medicine and industry. Its methyl and carboxylate ester groups provide distinct chemical properties that differentiate it from other benzimidazole derivatives.

Biological Activity

Methyl 4,6-dimethylbenzimidazole-2-carboxylate (MDMC) is a compound belonging to the benzimidazole family, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of MDMC, focusing on its antimicrobial, anticancer, and antiviral properties, supported by data tables and relevant research findings.

Overview of Benzimidazole Derivatives

Benzimidazole derivatives are known for their wide range of pharmacological activities. They have been investigated for their potential as anticancer , antimicrobial , antiviral , and anti-inflammatory agents. The structural features of these compounds contribute significantly to their biological efficacy. MDMC, in particular, exhibits promising biological activity due to its unique molecular structure.

Antimicrobial Activity

MDMC has been studied for its antimicrobial properties against various pathogens. The mechanism of action typically involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Antimicrobial Activity of MDMC

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus31.25 μg/mL
Escherichia coli62.5 μg/mL
Bacillus subtilis31.25 μg/mL

Research indicates that MDMC demonstrates potent activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The anticancer potential of MDMC has also been explored in various studies. The compound has shown effectiveness in inhibiting the proliferation of cancer cells through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Lines

In a study examining the effects of MDMC on different cancer cell lines, the following results were observed:

  • Cell Line: MDA-MB-231 (breast cancer)
    • IC50: 17 ± 3 μmol/L
  • Cell Line: HepG2 (liver cancer)
    • IC50: 8.11 μmol/L
  • Cell Line: K562 (leukemia)
    • IC50: 2.68 μmol/L

These findings suggest that MDMC possesses significant cytotoxic effects against various cancer types, potentially through mechanisms such as DNA intercalation and topoisomerase inhibition .

Antiviral Activity

MDMC has also been evaluated for its antiviral properties. Studies have indicated that benzimidazole derivatives can inhibit viral replication by targeting viral RNA synthesis.

Table 2: Antiviral Activity of MDMC

VirusIC50 (μmol/L)Reference
Human Cytomegalovirus10
Coxsackievirus B512
Herpes Simplex Virus15

The antiviral activity of MDMC is attributed to its ability to inhibit RNA polymerase II, which is crucial for viral replication .

The biological activity of MDMC can be attributed to its ability to interact with various molecular targets. The compound's structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, leading to modulation of their activity.

Key Mechanisms:

  • Enzyme Inhibition: MDMC acts as an inhibitor for enzymes involved in DNA replication and repair.
  • Cell Cycle Arrest: The compound induces cell cycle arrest at specific phases, leading to apoptosis in cancer cells.
  • Antimicrobial Action: It disrupts bacterial cell wall synthesis and metabolic pathways.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

methyl 4,6-dimethyl-1H-benzimidazole-2-carboxylate

InChI

InChI=1S/C11H12N2O2/c1-6-4-7(2)9-8(5-6)12-10(13-9)11(14)15-3/h4-5H,1-3H3,(H,12,13)

InChI Key

JBZCTYJLNJCKAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)NC(=N2)C(=O)OC)C

Origin of Product

United States

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